3-Iodo-5-thiophen-3-yl-phenol
Description
3-Iodo-5-thiophen-3-yl-phenol is a halogenated aromatic compound featuring a phenol core substituted with an iodine atom at the 3-position and a thiophene ring at the 5-position. Its synthesis typically involves iodocyclization and subsequent oxidative deprotection steps. For instance, analogous compounds like 5-(3-iodothiophen-2-yl)-2-methoxyphenol are synthesized via 5-endo-dig iodocyclization of acetylated precursors, followed by oxidation and deacylation (Scheme 17, ). This compound’s structure enables unique electronic interactions between the electron-rich thiophene and the polar iodine substituent, making it relevant in materials science, particularly in conductive polymers and organic electronics .
Properties
Molecular Formula |
C10H7IOS |
|---|---|
Molecular Weight |
302.13 g/mol |
IUPAC Name |
3-iodo-5-thiophen-3-ylphenol |
InChI |
InChI=1S/C10H7IOS/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h1-6,12H |
InChI Key |
IYOBLONNXSOVCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CC(=CC(=C2)I)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- 3-Methyl-5-thiophen-3-ylphenol: Lacks iodine but includes a methyl group at the 3-position, reducing electronegativity and altering solubility .
- 5-(3-Iodothiophen-2-yl)-2-methoxyphenol: Contains a methoxy group instead of a hydroxyl group, enhancing stability but reducing acidity .
- Poly(3,4-ethylenedioxythiophene) (PEDOT) : A conductive polymer with similar thiophene motifs but lacking iodine substituents, emphasizing the role of halogenation in tuning conductivity .
Table 1: Structural Comparison
| Compound | Substituents (Position) | Key Functional Groups |
|---|---|---|
| 3-Iodo-5-thiophen-3-yl-phenol | Iodo (3), Thiophene (5) | -OH, -I, Thiophene |
| 3-Methyl-5-thiophen-3-ylphenol | Methyl (3), Thiophene (5) | -OH, -CH3, Thiophene |
| 5-(3-Iodothiophen-2-yl)-2-methoxyphenol | Iodo (3), Thiophene (2), Methoxy (2) | -OCH3, -I, Thiophene |
Physicochemical Properties
- Solubility: The iodine atom in this compound increases hydrophobicity compared to non-halogenated analogues like 3-methyl-5-thiophen-3-ylphenol, which exhibits better solubility in polar solvents due to its methyl group .
- Thermal Stability: Iodine’s electron-withdrawing effect enhances thermal stability relative to methyl-substituted derivatives. For example, methoxy-substituted variants (e.g., 5-(3-iodothiophen-2-yl)-2-methoxyphenol) show higher decomposition temperatures (~250°C) than hydroxyl-bearing analogues .
Table 2: Selected Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (Polar Solvents) | Thermal Decomposition (°C) |
|---|---|---|---|
| This compound | 180–185 (est.) | Low | 220–240 (est.) |
| 3-Methyl-5-thiophen-3-ylphenol | 150–155 | Moderate | 200–210 |
| 5-(3-Iodothiophen-2-yl)-2-methoxyphenol | 195–200 | Low | 245–255 |
Electronic and Optical Properties
The iodine atom induces a bathochromic shift in UV-Vis spectra compared to non-halogenated derivatives, as seen in studies of polythiophenes . Theoretical calculations using density functional theory (DFT) (e.g., Becke’s hybrid functional ) suggest that iodine’s electronegativity lowers the HOMO-LUMO gap by 0.3–0.5 eV relative to methyl-substituted analogues, enhancing charge transport in conductive polymers .
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